molecular formula C22H21N3O3S2 B2904270 4-(diethylsulfamoyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide CAS No. 392236-79-2

4-(diethylsulfamoyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide

Cat. No.: B2904270
CAS No.: 392236-79-2
M. Wt: 439.55
InChI Key: DZNFYIMAEQIQTL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Diethylsulfamoyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a benzamide derivative featuring a diethylsulfamoyl group at the para-position of the benzene ring and a naphtho[1,2-d][1,3]thiazole moiety attached via an amide linkage. This compound combines structural elements of sulfonamide and heterocyclic systems, which are common in bioactive molecules.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3S2/c1-3-25(4-2)30(27,28)17-12-9-16(10-13-17)21(26)24-22-23-20-18-8-6-5-7-15(18)11-14-19(20)29-22/h5-14H,3-4H2,1-2H3,(H,23,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZNFYIMAEQIQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-(diethylsulfamoyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide typically involves multiple steps. One common method includes the reaction of 2-aminobenzothiazole with an appropriate benzoyl chloride derivative under basic conditions to form the benzamide intermediate. This intermediate is then reacted with diethylsulfamoyl chloride in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.

    Reduction: Reduction reactions can occur at the carbonyl group in the benzamide moiety.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the diethylsulfamoyl group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(diethylsulfamoyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide involves its interaction with specific molecular targets. In antimicrobial applications, it inhibits the growth of bacteria by interfering with their cell wall synthesis. In anticancer applications, it induces apoptosis in cancer cells by targeting specific signaling pathways .

Comparison with Similar Compounds

Key Observations:

Core Heterocycle Variations: The naphthothiazole core in the target compound distinguishes it from simpler thiazole derivatives (e.g., 4d or Compound 50). Bulkier fused rings, as in Lox12Slug001, enhance hydrophobic interactions in enzyme active sites . Thiazole derivatives with pyridinyl or morpholinomethyl substituents (e.g., 4d) prioritize hydrogen bonding and solubility .

Sulfonamide/Sulfamoyl Modifications: The diethylsulfamoyl group in the target compound differs from dimethylsulfamoyl (Compound 50) or benzenesulfonamide (Lox12Slug001).

Biological Implications :

  • Naphthothiazole derivatives (e.g., Lox12Slug001) show improved enzyme inhibition due to deeper binding pocket penetration .
  • Thiazole-based analogs with halogenated benzamides (e.g., 3,4-dichloro in 4d) are associated with antimicrobial activity .

Physicochemical and Spectroscopic Comparisons

  • Molecular Weight and Lipophilicity :
    The target compound’s molecular weight (~460 g/mol) is higher than simpler thiazole analogs (e.g., 4d or Compound 50), primarily due to the naphthothiazole core. Its estimated XLogP3 (3.5, inferred from ) suggests moderate lipophilicity, comparable to sulfonamide derivatives like Lox12Slug001.

  • Spectral Data: IR Spectroscopy: Sulfonamide/sulfamoyl C=O stretching (~1663–1682 cm⁻¹) and S=O vibrations (~1243–1258 cm⁻¹) are consistent across analogs . NMR: The naphthothiazole system would exhibit distinct aromatic proton signals in the δ 7.5–9.0 ppm range, differing from monosubstituted thiazoles (δ 6.5–8.5 ppm) .

Q & A

Q. What are the optimal synthetic routes for preparing 4-(diethylsulfamoyl)-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide, and how are intermediates validated?

  • Methodological Answer : The synthesis typically involves coupling a sulfamoyl-activated benzamide intermediate with naphtho[1,2-d][1,3]thiazol-2-amine under reflux conditions. Key steps include:
  • Sulfamoylation : Reaction of 4-chlorobenzoyl chloride with diethylamine in the presence of a sulfonating agent (e.g., SOCl₂) to form the diethylsulfamoyl intermediate.
  • Amide Coupling : Use of coupling reagents like EDC/HOBt or DCC to link the sulfamoylbenzamide to the naphthothiazole moiety .
  • Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol ensures >95% purity.
    Validation is performed via ¹H/¹³C NMR (aromatic protons at δ 7.2–8.5 ppm, sulfonamide S=O stretch at ~1350 cm⁻¹ in IR) and HPLC-MS (m/z calculated for C₂₄H₂₂N₃O₃S₂: 464.12) .

Q. Which analytical techniques are critical for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regioselectivity of the naphthothiazole linkage and diethylsulfamoyl group orientation.
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 465.1284).
  • X-ray Crystallography : Resolves π-stacking interactions between the naphthothiazole and benzamide moieties, critical for stability .

Q. What standard assays are used for preliminary biological activity screening?

  • Methodological Answer :
  • Antimicrobial Activity : Disk diffusion assays against Staphylococcus aureus (Gram+) and Escherichia coli (Gram–), with zone-of-inhibition thresholds ≥15 mm considered significant .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7), reporting IC₅₀ values <10 µM as promising .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the final coupling step?

  • Methodological Answer : Low yields (~40%) often arise from steric hindrance between the naphthothiazole and diethylsulfamoyl groups. Optimization strategies include:
  • Solvent Selection : Switch from DMF to THF for reduced polarity, enhancing nucleophilic attack efficiency.
  • Catalyst Use : Add 10 mol% DMAP to accelerate amide bond formation.
  • Temperature Control : Maintain 60°C to balance reaction rate and byproduct suppression .

Q. How do researchers resolve contradictions in reported IC₅₀ values across studies?

  • Methodological Answer : Discrepancies (e.g., IC₅₀ = 5 µM vs. 15 µM) may stem from:
  • Assay Variability : Standardize cell culture conditions (e.g., serum-free media, 48-hour incubation).
  • Compound Stability : Perform stability tests in DMSO/PBS to rule out degradation.
  • Target Selectivity : Use siRNA knockdowns to confirm on-target effects (e.g., inhibition of PI3K/AKT vs. off-target kinase activity) .

Q. What mechanistic studies elucidate the compound’s interaction with biological targets?

  • Methodological Answer :
  • Molecular Docking : Simulate binding to ATP-binding pockets (e.g., EGFR kinase, PDB ID: 1M17) using AutoDock Vina.
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (ka/kd) to purified proteins (e.g., Kd < 100 nM indicates high affinity).
  • Fluorescence Polarization : Track displacement of labeled ATP analogs in real time .

Key Challenges and Future Directions

  • Stereochemical Control : The naphthothiazole’s planar structure complicates enantioselective synthesis. Chiral HPLC or asymmetric catalysis (e.g., BINOL-phosphates) may resolve this .
  • Metabolic Stability : Preliminary microsomal assays (human liver microsomes) show rapid Phase I oxidation (t₁/₂ = 30 min). Introduce fluorine substituents to block metabolic hotspots .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.